molecular formula C16H17N3O3S B11119189 N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11119189
M. Wt: 331.4 g/mol
InChI Key: YYHGONWTQNKABG-UHFFFAOYSA-N
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Description

N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, including the formation of the benzoxadiazole ring and the subsequent attachment of the butylphenyl and sulfonamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound may be explored for its therapeutic potential, including its ability to inhibit specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This inhibition can affect various biological pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylphenethylamine: A naturally occurring trace amine neuromodulator with a similar structural motif.

    n-Butylamine: An organic compound with a butyl group attached to an amine, sharing some structural similarities.

Uniqueness

N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of the benzoxadiazole ring and sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C16H17N3O3S/c1-2-3-7-12-8-4-5-9-13(12)19-23(20,21)15-11-6-10-14-16(15)18-22-17-14/h4-6,8-11,19H,2-3,7H2,1H3

InChI Key

YYHGONWTQNKABG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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